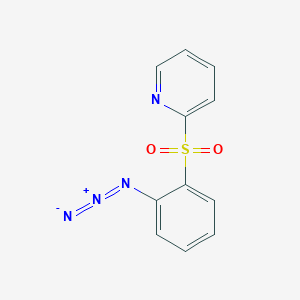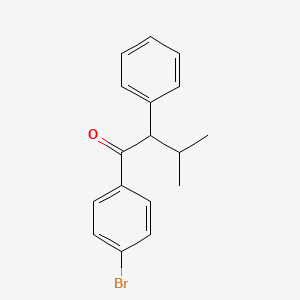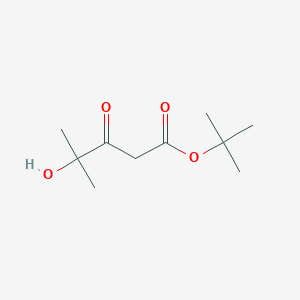
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is a derivative of pentanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the pentanoic acid backbone, with an esterification at the terminal carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxy-4-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,4-dioxopentanoic acid.
Reduction: Formation of 4-hydroxy-4-methyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, methyl ester
- Pentanoic acid, 4-methyl-3-oxo-, ethyl ester
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different ester groups or substituents.
Eigenschaften
CAS-Nummer |
61603-73-4 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-8(12)6-7(11)10(4,5)13/h13H,6H2,1-5H3 |
InChI-Schlüssel |
JPSLCLINRCKJTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


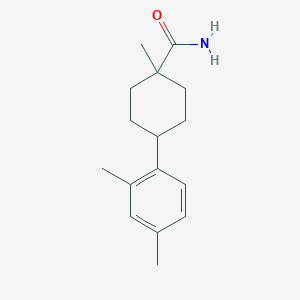
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)



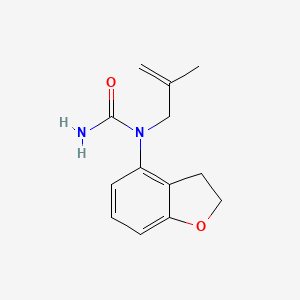
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
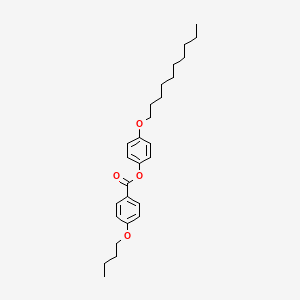

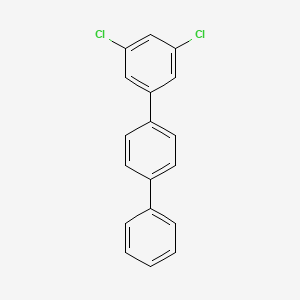
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
